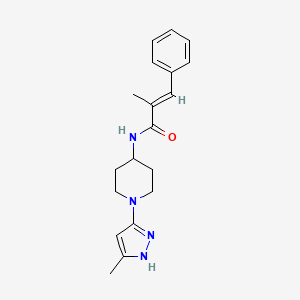

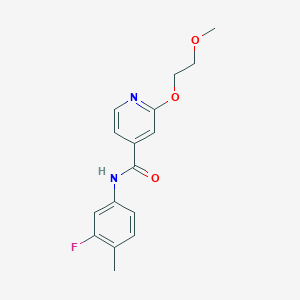

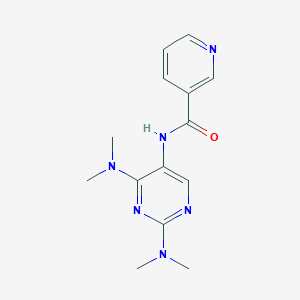

![molecular formula C20H21N5O2 B2497188 2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034371-08-7](/img/structure/B2497188.png)

2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like "2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone" often involves multiple steps, including condensation reactions, nucleophilic substitutions, and cyclizations. For instance, Lei et al. (2017) established a green synthetic method for related thieno[3,2-d]pyrimidin-4-yl morpholine derivatives through condensation, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of "2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone" includes several functional groups and rings, making it an interesting subject for analysis. Studies on similar compounds have used techniques like NMR and MS for structural confirmation. These methods provide detailed information about the arrangement of atoms and the electronic environment within the molecule.

Chemical Reactions and Properties

Compounds of this nature typically undergo various chemical reactions, including cyclizations and substitutions, which can modify their structure and function. The reactivity is influenced by the presence of functional groups like nitro, amino, and esters. For example, Wang et al. (2016) discuss the synthesis of a related compound, highlighting its potential as an intermediate for biologically active compounds (Wang et al., 2016).

Aplicaciones Científicas De Investigación

Organocatalytic Synthesis and Biological Activity

Organocatalytic approaches have been used to synthesize spiro[pyrrolidin-3,3'-oxindoles], derivatives exhibiting important biological activities. These compounds, while not the same, share structural similarities with the compound of interest, showing the versatility of indole and pyrimidinone frameworks in drug design and synthesis. The enantioselective synthesis achieves high yields and stereo- and regioselectivity, suggesting its utility in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave-assisted synthesis has been applied to generate novel pyrimidine and thiazolidinone derivatives, demonstrating the importance of the pyrimidinone unit in developing antibacterial agents. Such studies highlight the pyrimidinone ring's role in synthesizing compounds with potential therapeutic applications, aligning with the structural features of the target compound (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Anti-inflammatory Activity and Theoretical Calculations

The design, synthesis, and characterization of novel thiophene derivatives, incorporating structural elements similar to the compound , have been reported. These studies not only offer insights into the synthetic routes but also include theoretical calculations to understand the molecular parameters affecting biological activity, such as anti-inflammatory effects (M. Helal et al., 2015).

Application in PI3K-AKT-mTOR Pathway Inhibition

Research on non-nitrogen-containing morpholine isosteres, related to the morpholine part of the compound of interest, has led to the development of potent selective dual inhibitors of mTORC1 and mTORC2. This demonstrates the critical role of morpholine and its derivatives in targeting key pathways in cancer and other diseases (H. Hobbs et al., 2019).

Neuroimaging Applications

Derivatives structurally related to the compound have been synthesized for potential use in neuroimaging, specifically in imaging LRRK2 enzyme activity in Parkinson's disease. This underscores the compound's relevance in developing diagnostic tools and therapeutic agents for neurological conditions (Min Wang et al., 2017).

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-19(9-14-10-21-17-4-2-1-3-16(14)17)25-12-15-11-22-20(23-18(15)13-25)24-5-7-27-8-6-24/h1-4,10-11,21H,5-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKYXAQTXQAUDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

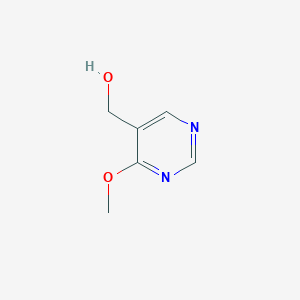

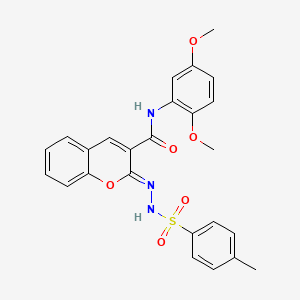

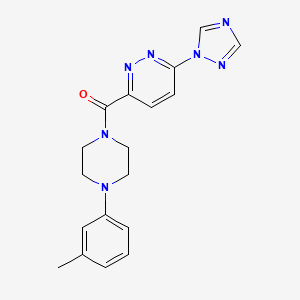

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)